(5-(((3-Methoxypropyl)amino)methyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(((3-Methoxypropyl)amino)methyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxypropylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((3-Methoxypropyl)amino)methyl)pyridin-3-yl)boronic acid typically involves the formation of the boronic acid group through hydroboration reactions. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron atom to the unsaturated bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-(((3-Methoxypropyl)amino)methyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran or dichloromethane .
Major Products
The major products formed from these reactions include boronic esters, boranes, and substituted pyridine derivatives .
Scientific Research Applications
(5-(((3-Methoxypropyl)amino)methyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(((3-Methoxypropyl)amino)methyl)pyridin-3-yl)boronic acid involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxypropylamino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the methoxypropylamino group.
5-Methoxy-3-pyridineboronic acid pinacol ester: Contains a methoxy group but differs in the ester form.
5-Methylpyridine-3-boronic acid: Similar pyridine ring but with a methyl group instead of the methoxypropylamino group.
Uniqueness
The presence of the methoxypropylamino group in (5-(((3-Methoxypropyl)amino)methyl)pyridin-3-yl)boronic acid provides unique reactivity and selectivity compared to other boronic acids. This functional group can enhance the solubility and stability of the compound, making it more versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C10H17BN2O3 |
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Molecular Weight |
224.07 g/mol |
IUPAC Name |
[5-[(3-methoxypropylamino)methyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O3/c1-16-4-2-3-12-6-9-5-10(11(14)15)8-13-7-9/h5,7-8,12,14-15H,2-4,6H2,1H3 |
InChI Key |
SMKBILPBJBZXEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)CNCCCOC)(O)O |
Origin of Product |
United States |
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